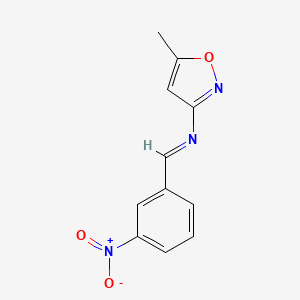
1-Phenyl-3-(2,4,6-trichlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(2,4,6-Trichlorphenyl)harnstoff ist eine chemische Verbindung mit der Summenformel C13H9Cl3N2O und einem Molekulargewicht von 315,588 g/mol Er zeichnet sich durch das Vorhandensein einer Phenylgruppe und einer Trichlorphenylgruppe aus, die an eine Harnstoff-Einheit gebunden sind
Herstellungsmethoden
Die Synthese von 1-Phenyl-3-(2,4,6-Trichlorphenyl)harnstoff erfolgt üblicherweise durch Reaktion von 2,4,6-Trichloroanilin mit Phenylisocyanat unter kontrollierten Bedingungen . Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Toluol durchgeführt, und das Produkt wird durch Umkristallisation gereinigt. Industrielle Produktionsmethoden können ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit.
Vorbereitungsmethoden
The synthesis of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea typically involves the reaction of 2,4,6-trichloroaniline with phenyl isocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Phenyl-3-(2,4,6-Trichlorphenyl)harnstoff durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Trichlorphenylgruppe, wobei Chloratome durch andere Nukleophile ersetzt werden können.
Oxidation und Reduktion: Die Harnstoff-Einheit kann an Oxidations- und Reduktionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Hydrolyse: Unter sauren oder basischen Bedingungen kann die Verbindung hydrolysieren, um entsprechende Amine und Kohlendioxid zu bilden.
Häufig verwendete Reagenzien in diesen Reaktionen sind starke Säuren oder Basen, Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-(2,4,6-Trichlorphenyl)harnstoff hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Er wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antifungale Eigenschaften.
Medizin: Es wird geforscht, ob er als pharmazeutisches Zwischenprodukt eingesetzt werden kann.
Industrie: Er wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese von Agrochemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-Phenyl-3-(2,4,6-Trichlorphenyl)harnstoff beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es ist bekannt, dass die Trichlorphenylgruppe die Bindungsaffinität der Verbindung zu bestimmten Enzymen und Rezeptoren erhöht, was zu ihren biologischen Wirkungen führt. Die Harnstoff-Einheit kann Wasserstoffbrückenbindungen mit Zielmolekülen bilden, wodurch die Wechselwirkung der Verbindung mit ihren molekularen Zielstrukturen stabilisiert wird.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea involves its interaction with specific molecular targets. The trichlorophenyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects. The urea moiety can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its molecular targets.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3-(2,4,6-Trichlorphenyl)harnstoff kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
1-Phenyl-3-(2,4,5-Trichlorphenyl)harnstoff: Diese Verbindung hat eine ähnliche Struktur, aber ein anderes Substitutionsschema an der Trichlorphenylgruppe, was zu Unterschieden in ihren chemischen und biologischen Eigenschaften führt.
1-(3-Chlorphenyl)-3-(2,4,6-Trichlorphenyl)harnstoff: Das Vorhandensein eines zusätzlichen Chloratoms an der Phenylgruppe kann die Reaktivität und Anwendung der Verbindung verändern.
1-Ethyl-3-(2,4,5-Trichlorphenyl)harnstoff: Die Ethylgruppe führt zu sterischen Effekten, die die Wechselwirkungen der Verbindung mit anderen Molekülen beeinflussen können.
Diese Vergleiche heben die Einzigartigkeit von 1-Phenyl-3-(2,4,6-Trichlorphenyl)harnstoff in Bezug auf sein spezifisches Substitutionsschema und die daraus resultierenden chemischen und biologischen Eigenschaften hervor.
Eigenschaften
CAS-Nummer |
99419-71-3 |
|---|---|
Molekularformel |
C13H9Cl3N2O |
Molekulargewicht |
315.6 g/mol |
IUPAC-Name |
1-phenyl-3-(2,4,6-trichlorophenyl)urea |
InChI |
InChI=1S/C13H9Cl3N2O/c14-8-6-10(15)12(11(16)7-8)18-13(19)17-9-4-2-1-3-5-9/h1-7H,(H2,17,18,19) |
InChI-Schlüssel |
NABUWLZVGLOTHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


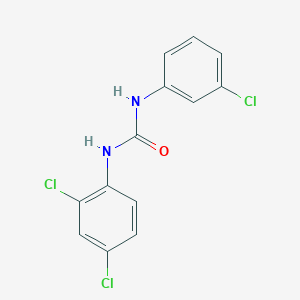
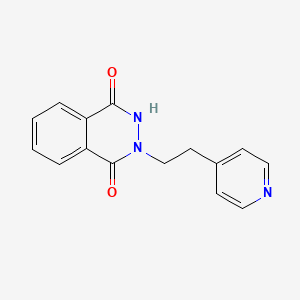
![2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11956281.png)
![2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B11956313.png)
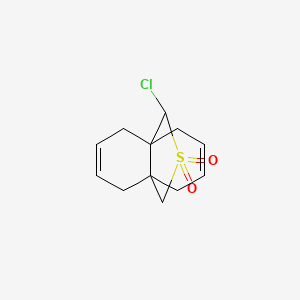
![4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B11956328.png)
![2-[(Chloroacetyl)amino]acrylic acid](/img/structure/B11956335.png)
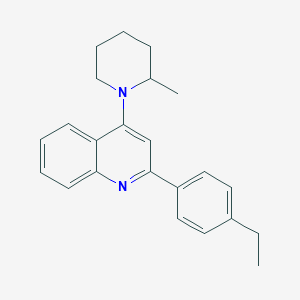

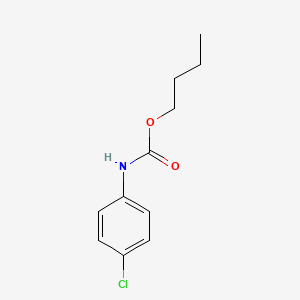
![1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B11956354.png)
